molecular formula C14H11ClF3NO2 B4618604 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide

Cat. No.: B4618604
M. Wt: 317.69 g/mol
InChI Key: OCYFTCZARVBTGS-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide is a useful research compound. Its molecular formula is C14H11ClF3NO2 and its molecular weight is 317.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0430408 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Properties in Gene Expression

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide demonstrates notable inhibitory properties in gene expression. Specifically, it acts as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. This characteristic is significant for its potential oral bioavailability and its impact on cell-based activity (Palanki et al., 2000).

Role in Cyclopalladation

The chemical is involved in the cyclopalladation of N,N-dimethyl-2(OR -3)-furancarboselenoamide, forming a chelate with selenium and carbon as donor atoms. This process highlights its significance in complex chemical reactions and potential applications in material science (Nonoyama & Nonoyama, 1989).

Crystal Structure Analysis

Investigations into the crystal structure of related compounds, such as 5-(p-bromophenyl)- N,N-bis(2-chloroethyl)-2-furamide, provide insights into the molecular geometry and bonding characteristics of this compound. This is critical for understanding its behavior in various chemical environments (Galešić & Vlahov, 1990).

Applications in Polymer Synthesis

The compound plays a role in the synthesis and characterization of new aromatic polymers. These polymers, containing long alkyl side chains and 1,3,5-triazine rings, demonstrate its utility in the development of new materials with potential applications in various industries (Lin et al., 1990).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c1-7-5-10(8(2)21-7)13(20)19-12-6-9(14(16,17)18)3-4-11(12)15/h3-6H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYFTCZARVBTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide

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